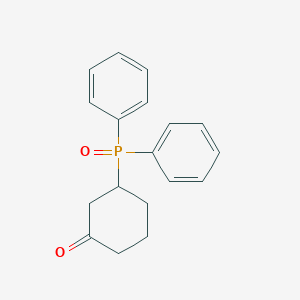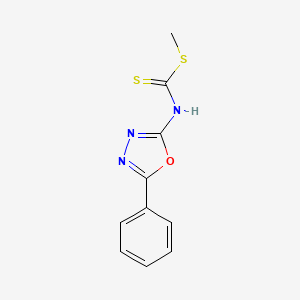
Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate is a heterocyclic compound that contains an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate typically involves the cyclization of acyclic precursors. One common method is the reaction of hydrazides with carbon disulfide and methyl iodide under basic conditions. The reaction proceeds through the formation of a thiosemicarbazide intermediate, which then cyclizes to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process.
化学反応の分析
Types of Reactions
Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted oxadiazole derivatives.
科学的研究の応用
Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby disrupting essential biological pathways. In cancer cells, it may induce apoptosis by interfering with cell signaling pathways .
類似化合物との比較
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Thiadiazole Derivatives: Similar in structure but contain sulfur atoms instead of oxygen, leading to different chemical properties.
Triazole Derivatives: Another class of heterocyclic compounds with a five-membered ring containing three nitrogen atoms.
Uniqueness
Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate is unique due to its specific combination of the oxadiazole ring with a carbodithioate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .
特性
CAS番号 |
144691-58-7 |
|---|---|
分子式 |
C10H9N3OS2 |
分子量 |
251.3 g/mol |
IUPAC名 |
methyl N-(5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate |
InChI |
InChI=1S/C10H9N3OS2/c1-16-10(15)11-9-13-12-8(14-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13,15) |
InChIキー |
CVTGLKAMVJDYKS-UHFFFAOYSA-N |
正規SMILES |
CSC(=S)NC1=NN=C(O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



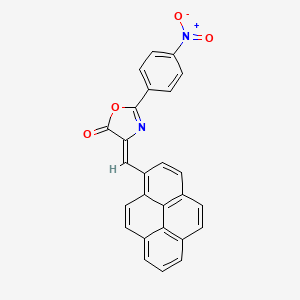
![Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate](/img/structure/B15210826.png)

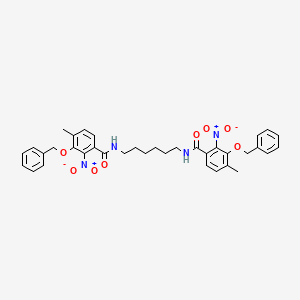
![5-[1-(4-Methylphenoxy)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B15210842.png)
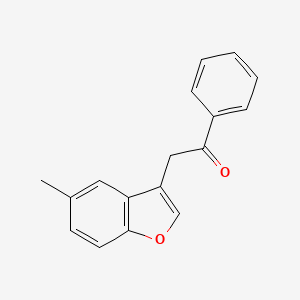
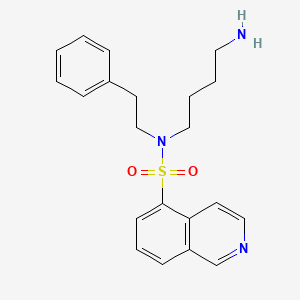
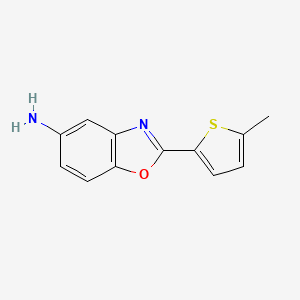

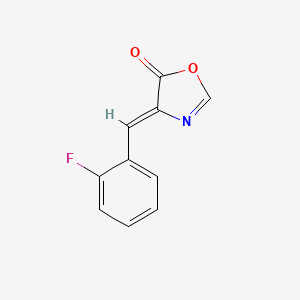
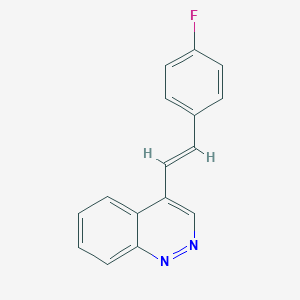
![Furan, 4-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B15210879.png)
